

# 3-Bromoquinoline: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: 3-Bromoquinoline

Cat. No.: B021735

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**Abstract:** **3-Bromoquinoline** is a versatile heterocyclic compound of significant interest in medicinal chemistry, organic synthesis, and materials science. Its unique chemical structure, characterized by a bromine atom at the 3-position of the quinoline ring, imparts specific reactivity that makes it a valuable intermediate for the synthesis of a wide array of functionalized molecules. This technical guide provides an in-depth overview of the CAS number, physicochemical properties, synthesis, reactivity, and applications of **3-bromoquinoline**, tailored for researchers, scientists, and professionals in drug development.

## Compound Identification and Chemical Structure

**3-Bromoquinoline** is systematically known as 3-bromo-1-azanaphthalene.<sup>[1]</sup> Its identity is uniquely defined by the CAS Registry Number 5332-24-1.<sup>[1][2][3][4]</sup>

Identifier	Value
CAS Number	5332-24-1[1][2][3][4]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrN[2][3][4]
Molecular Weight	208.05 g/mol [2][4]
IUPAC Name	3-bromoquinoline[2]
Synonyms	3-Bromo-1-azanaphthalene[1]
MDL Number	MFCD00006767[1][3]
EC Number	226-237-1[2]
PubChem CID	21413[2][3]

## Physicochemical Properties

**3-Bromoquinoline** is typically a light yellow liquid at room temperature.[2][3][5] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

Property	Value
Appearance	Colorless to light yellow liquid[5]
Melting Point	13-15 °C[1][2][5][6]
Boiling Point	274-276 °C[1][5]
Density	1.533 g/mL at 25 °C[1][5]
Refractive Index (n <sub>20/D</sub> )	1.664[1]
Flash Point	>110 °C[1][7]
Purity	≥95% to >98% (GC)[1]
Storage Temperature	0-8°C, under inert gas, protected from light and air[3]

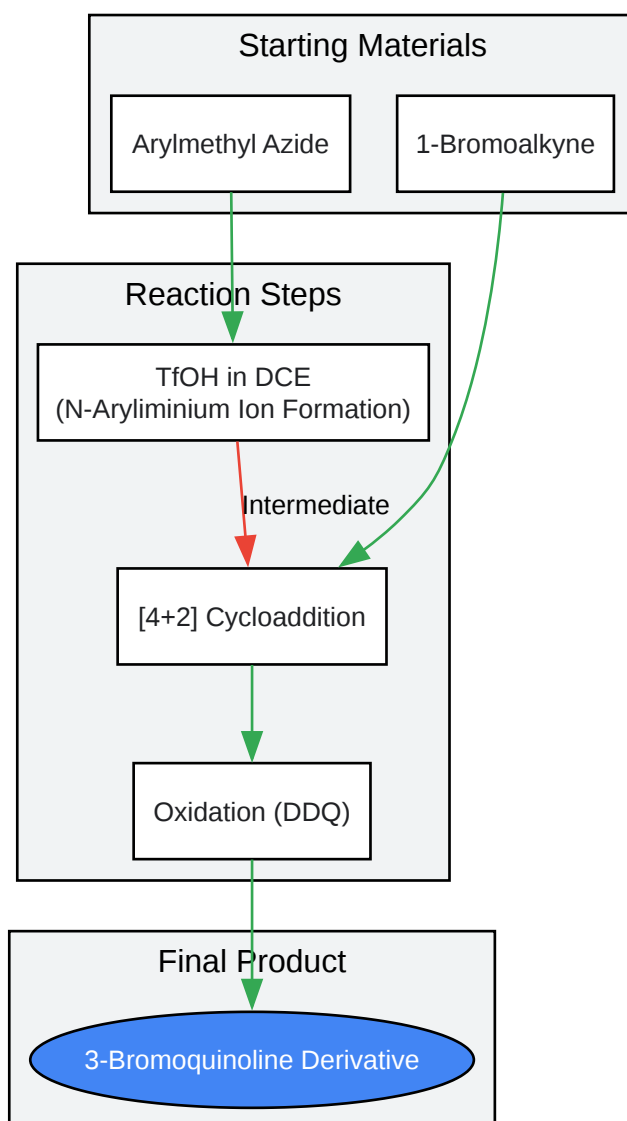
## Synthesis of 3-Bromoquinoline

The synthesis of **3-bromoquinoline** can be achieved through various synthetic routes. One notable method involves the reaction of a substituted aniline compound with an intermediate derived from 1,1,3,3-tetramethoxypropane and bromine.[8] Another approach is the heating of quinoline perbromide at 180°C.[5][9] A regioselective synthesis has also been developed via a formal [4+2] cycloaddition between an N-aryliminium ion and a 1-bromoalkyne.[10]

## General Experimental Protocol for Regioselective Synthesis

The following is a generalized procedure based on the acid-promoted rearrangement of arylmethyl azides for the synthesis of **3-bromoquinoline** derivatives.[10]

- An arylmethyl azide (1.0 equivalent) is placed in a round-bottom flask under an argon atmosphere.
- Dry dichloroethane (DCE) is added to dissolve the azide (at a concentration of approximately 0.14 mmol/mL).[10]
- Trifluoromethanesulfonic acid (TfOH) (1.0 equivalent) is added to the solution, and the mixture is stirred for 5 minutes at room temperature.[10]
- A haloacetylene, such as bromophenylacetylene (2.0 equivalents), is then added to the reaction mixture.[10]
- The reaction is stirred overnight at room temperature.[10]
- Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO<sub>3</sub>).[10]
- The aqueous layer is extracted with ethyl acetate (EtOAc).[10]
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filtered, and concentrated under reduced pressure to yield the crude product.[10]
- The crude dihydroquinoline intermediate is then oxidized using 1.0 equivalent of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in ethyl acetate to afford the final **3-bromoquinoline** product.[10]



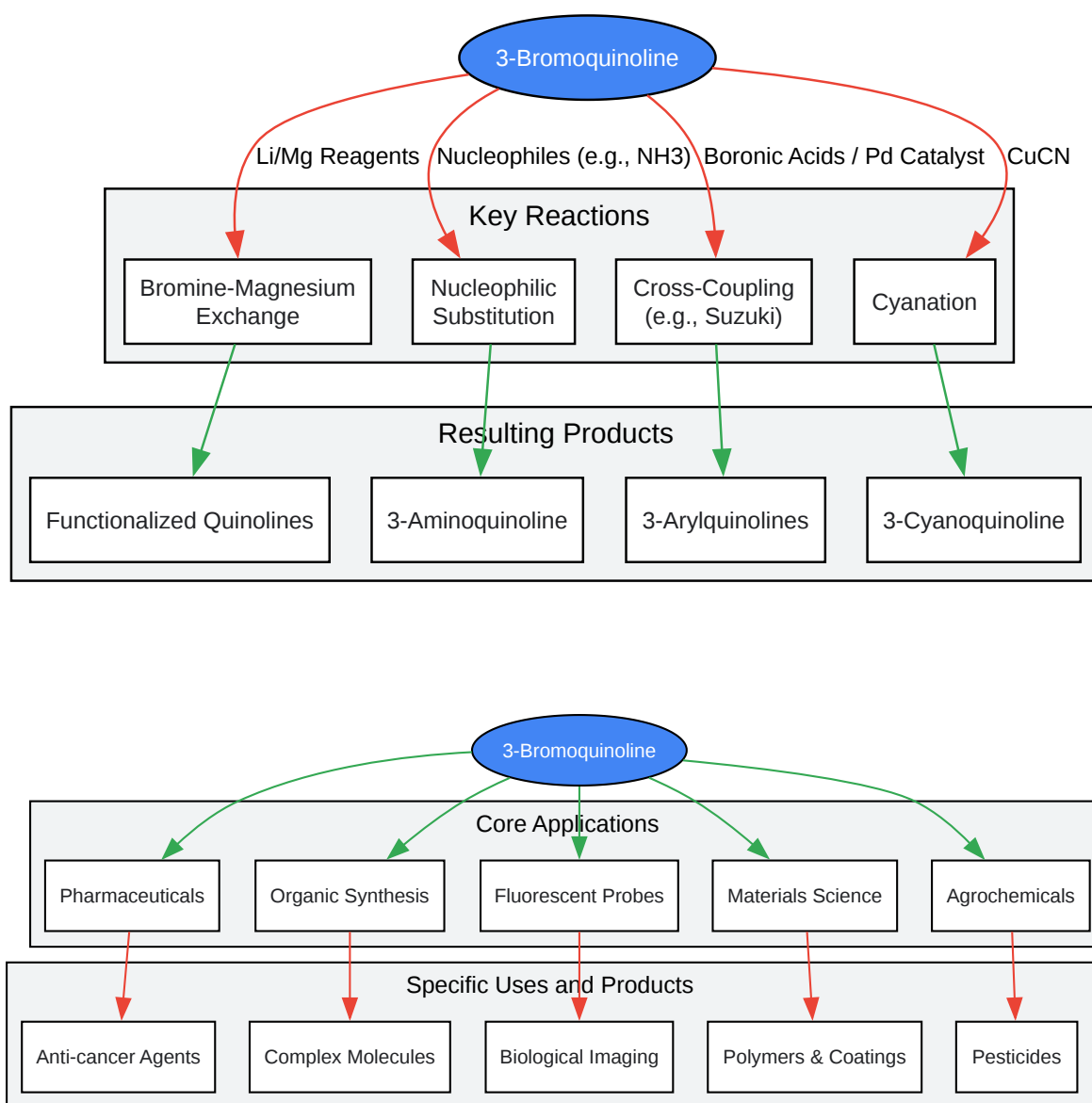
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Caption: A workflow diagram illustrating the regioselective synthesis of **3-bromoquinoline** derivatives.

## Chemical Reactivity and Key Reactions

The bromine atom at the 3-position of the quinoline ring is the primary site of reactivity, enabling a variety of chemical transformations. **3-Bromoquinoline** is known to participate in several important classes of reactions.

- **Bromine-Magnesium Exchange:** It can undergo a bromine-magnesium exchange reaction with lithium tributylmagnesate, which can then be quenched with various electrophiles to introduce new functional groups at the 3-position.<sup>[5]</sup>
- **Nucleophilic Substitution:** The bromo group can be displaced by nucleophiles. For instance, 3-aminoquinoline can be obtained by heating **3-bromoquinoline** with liquid ammonia in the presence of a copper catalyst.<sup>[11]</sup>
- **Cross-Coupling Reactions:** **3-Bromoquinoline** is a valuable substrate for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.<sup>[7]</sup><sup>[12]</sup> This allows for the introduction of aryl or other organic moieties.
- **Cyanation:** The bromo group can be converted to a cyano group by heating with copper cyanide, yielding 3-cyanoquinoline.<sup>[11]</sup>



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